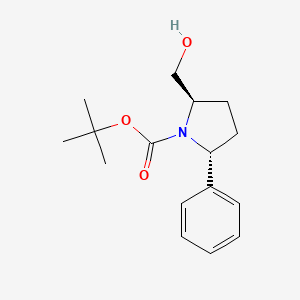![molecular formula C5H8N2O B13464466 6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)
6-Amino-3-azabicyclo[3.1.0]hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-azabicyclo[3.1.0]hexan-2-one is a rigid, nitrogen-containing heterocyclic compound. This compound is notable for its unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring. It serves as a crucial building block in the synthesis of various pharmaceuticals and bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions and catalytic hydrogenation reactions. These methods are optimized for higher yields and efficiency, although they may require more stringent conditions and expensive reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including nucleophilic substitution, cyclopropanation, and rearrangement reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction often involves vinyl, imidoyl, or carbonyl chlorides as reagents.
Cyclopropanation: Utilizes alpha-diazoacetates and Ru(II) catalysis.
Rearrangement: Heating or irradiation can induce rearrangement to hydroxypyridine derivatives.
Major Products: The major products formed from these reactions include highly functionalized pyrazoles, pyrimidines, and pyridopyrimidines .
Wissenschaftliche Forschungsanwendungen
6-Amino-3-azabicyclo[3.1.0]hexan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. For instance, as a gyrase inhibitor, it interferes with bacterial DNA replication by inhibiting the enzyme DNA gyrase . This inhibition prevents the supercoiling of DNA, thereby halting bacterial replication and growth .
Vergleich Mit ähnlichen Verbindungen
Trovafloxacin: A potent gyrase inhibitor with a similar azabicyclo[3.1.0]hexane structure.
Saxagliptin: A dipeptidyl peptidase IV inhibitor used in the treatment of type 2 diabetes mellitus.
Boceprevir: An antiviral medication used in the treatment of hepatitis C.
Uniqueness: 6-Amino-3-azabicyclo[3.1.0]hexan-2-one is unique due to its rigid bicyclic structure, which imparts significant stability and specificity in its interactions with biological targets. This structural rigidity makes it a valuable scaffold in drug design and development .
Eigenschaften
Molekularformel |
C5H8N2O |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
6-amino-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C5H8N2O/c6-4-2-1-7-5(8)3(2)4/h2-4H,1,6H2,(H,7,8) |
InChI-Schlüssel |
FFZRYBSWSNSSGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2N)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13464395.png)


![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)


![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)


![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)
amine](/img/structure/B13464467.png)

